Endothall thioanhydride

Protein Phosphatase Inhibition In Vivo Pharmacology Cellular Permeability

Researchers require potent, cell-permeable protein phosphatase inhibitors for in vivo studies, yet cantharidin analogs often show reversed potency and different cellular effects. Endothall thioanhydride (ETA) solves this: • In vivo potency rank: ETA > cantharidin > endothall (mouse i.p. LD50 = 0.31 mg/kg) • Unique actin cytoskeleton remodeling in fibroblasts (not induced by analogs) • High-affinity PP2A ligand (Kd = 32 nM) Available for R&D procurement with global shipping options.

Molecular Formula C8H8O3S
Molecular Weight 184.21 g/mol
CAS No. 109282-38-4
Cat. No. B034900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndothall thioanhydride
CAS109282-38-4
Molecular FormulaC8H8O3S
Molecular Weight184.21 g/mol
Structural Identifiers
SMILESC1CC2C3C(C1O2)C(=O)SC3=O
InChIInChI=1S/C8H8O3S/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2/t3-,4+,5+,6-
InChIKeyCKSGDNACNWITHQ-GUCUJZIJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Endothall Thioanhydride (ETA) — Key Baseline Data


Endothall thioanhydride (ETA; CAS 109282-38-4) is a cantharidin-derived, sulfur-containing cyclic anhydride with the molecular formula C8H8O3S and a molecular weight of 184.21 g/mol [1]. It functions as an inhibitor of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A), which are critical regulators of cellular signaling, metabolism, and cytoskeletal dynamics [2]. ETA is structurally and functionally related to cantharidin (CA) and the herbicide endothall, but it exhibits distinct pharmacological and toxicological properties that differentiate it from its analogs [2].

Endothall Thioanhydride (ETA) — Distinct from Cantharidin and Endothall


Generic substitution among cantharidin analogs is scientifically unsound due to a dramatic in vitro/in vivo potency reversal and distinct tissue-targeting profiles. While cantharidin (CA) is more potent in vitro, ETA exhibits markedly higher potency in vivo due to enhanced cell permeability [1]. Furthermore, ETA induces unique cytoskeletal effects in fibroblasts that are not observed with CA or endothall [1]. ETA also exhibits an unusually high acute toxicity (mouse i.p. LD50 0.31 mg/kg) compared to endothall anhydride (4.0 mg/kg) and endothall dicarboxylic acid (14 mg/kg), underscoring that minor structural modifications result in profound differences in biological activity and safety [2].

Endothall Thioanhydride (ETA): Quantitative Evidence


In Vivo Potency Reversal vs. Cantharidin

In vitro, the potency sequence for PP1/PP2A inhibition is cantharidin (CA) > endothall > ETA. However, in vivo, this order is reversed, with ETA being the most potent inhibitor (ETA > CA > endothall) [1]. This reversal is attributed to the superior cell membrane permeability of ETA [1]. Only ETA, but not CA or endothall, induced marked morphological changes (cell rounding, detachment, actin reorganization) in 3T3 fibroblasts, confirming its enhanced intracellular activity [1].

Protein Phosphatase Inhibition In Vivo Pharmacology Cellular Permeability

Acute Toxicity vs. Parent Compounds

ETA exhibits an unusually high acute toxicity in mice upon intraperitoneal (i.p.) administration. The LD50 for ETA is 0.31 mg/kg, which is approximately 13-fold lower (i.e., more toxic) than that of endothall anhydride (LD50 = 4.0 mg/kg) and 45-fold lower than that of endothall dicarboxylic acid (LD50 = 14 mg/kg) [1]. This data indicates that the thioanhydride modification drastically increases toxicity compared to the corresponding anhydride or acid.

Toxicology Structure-Activity Relationship Preclinical Safety

High-Affinity Binding Site: Radioligand Characterization

Radioligand binding studies using [3H]ETA revealed a specific, high-affinity binding site in mouse liver cytosol. The apparent dissociation constant (Kd) is 32 nM, with a maximum number of binding sites (Bmax) of 2.8 pmol/mg of protein and >95% specific binding [1]. This binding site is identified as protein phosphatase 2A (PP2A) [2]. The in vitro binding inhibition of 18 endothall analogues strongly correlates with their mouse toxicity (r = 0.95) [1].

Receptor Binding Pharmacodynamics Affinity Probe

Unique Cytoskeletal Effects in Fibroblasts

In 3T3 fibroblast cells, only ETA, but not cantharidin (CA) or endothall, induced marked morphological changes characteristic of cell-permeable phosphatase inhibitors. These effects included cell rounding, detachment from the culture surface, and extensive reorganization of actin filaments [1]. This specific cellular response is not observed with the other tested analogs.

Cytoskeleton Cell Morphology Actin Dynamics

Cell Permeability and In Vivo Activity

The superior in vivo potency of ETA compared to cantharidin (CA) and endothall is suggested to result from its enhanced uptake across the plasma membrane [1]. ETA's ability to efficiently cross the cell membrane explains why it is more effective in vivo, despite being a less potent inhibitor in cell-free in vitro assays.

Cell Permeability Drug Uptake In Vivo Pharmacology

Endothall Thioanhydride (ETA) Applications


In Vivo Protein Phosphatase Inhibition Studies

ETA is the compound of choice for in vivo studies requiring robust inhibition of hepatic PP1 and PP2A, where its high cell permeability and potent in vivo activity (potency reversal vs. cantharidin) ensure target engagement [1]. This application is directly supported by evidence of its in vivo potency rank order (ETA > CA > endothall) [1].

Cytoskeletal Dynamics and Cell Morphology Research

Researchers investigating PP1/PP2A-mediated regulation of the actin cytoskeleton and cell adhesion should select ETA due to its unique ability to induce dramatic morphological changes (cell rounding, detachment, actin reorganization) in 3T3 fibroblasts, a phenotype not induced by cantharidin or endothall [1].

PP2A Radioligand Binding Assays

ETA is a validated high-affinity ligand (Kd = 32 nM, Bmax = 2.8 pmol/mg protein) for the PP2A binding site [2]. Its tritiated form, [3H]ETA, is specifically used in competitive binding assays to characterize the PP2A binding site and to screen for novel PP2A inhibitors or activators [REFS-2, REFS-3].

High-Potency Toxicology and Safety Pharmacology

In toxicological studies where a highly potent phosphatase inhibitor is required as a positive control or for probing toxic mechanisms, ETA's extreme acute toxicity (mouse i.p. LD50 = 0.31 mg/kg) [2] provides a stringent benchmark. Its >10-fold higher potency compared to endothall anhydride (LD50 = 4.0 mg/kg) [2] makes it a critical reference compound for structure-toxicity relationship analyses.

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